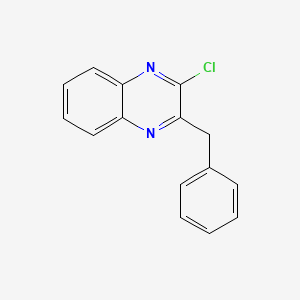

2-Benzyl-3-chloroquinoxaline

Description

Evolution of Quinoxaline (B1680401) Chemistry: A Retrospective Analysis of Key Discoveries

The journey of quinoxaline chemistry began in 1884 with the pioneering work of Korner and Hinsberg, who first synthesized a quinoxaline derivative. encyclopedia.pubnih.gov Their method, which has become a classical approach, involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govchim.it This fundamental reaction laid the groundwork for over a century of research and development in the field.

Over the years, synthetic methodologies have evolved significantly to improve efficiency, yield, and substrate scope. A key modification to the classical approach was the use of 1,2-dicarbonyl compound surrogates, such as α-haloketones and α-hydroxyketones. nih.gov The quest for more sustainable and environmentally friendly processes has led to the development of "green chemistry" pathways. These modern methods often employ catalysts like zinc triflate or utilize techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and eliminate the need for hazardous solvents. encyclopedia.pubudayton.edu Organocatalysis has also emerged as a powerful tool, offering efficient synthesis of quinoxalines under mild conditions with high yields. nih.gov

| Era | Key Discovery / Method | Significance |

| 1884 | First synthesis of a quinoxaline derivative (Hinsberg/Körner) | Established the foundational condensation reaction of o-phenylenediamines and 1,2-dicarbonyls. encyclopedia.pubnih.gov |

| Mid-20th Century | Use of 1,2-dicarbonyl surrogates | Broadened the scope of accessible quinoxaline structures by using reactants like α-haloketones. nih.gov |

| Late 20th/Early 21st Century | Development of Catalytic Methods | Introduction of metal-based and acid catalysts to improve reaction efficiency and yield. researchgate.net |

| Contemporary | Green Chemistry & Advanced Methods | Rise of microwave-assisted synthesis, organocatalysis, and solvent-free reactions for sustainable and rapid production. nih.govudayton.edu |

Significance of the Quinoxaline Moiety in Contemporary Chemical Science

The quinoxaline moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning its framework is recurrent in molecules exhibiting a wide range of biological activities. nih.govrsc.orgmdpi.com This has made quinoxaline derivatives a focal point of drug discovery and development. ontosight.aitijer.org Their applications, however, are not limited to the biomedical field, extending into the realm of materials science. researchgate.netqmul.ac.uk

In Medicinal Chemistry: Quinoxaline derivatives have been investigated for a vast spectrum of pharmacological activities. nih.govencyclopedia.pub The structural versatility allows for modifications that can tune their biological effects. udayton.edu Some of the most prominent reported activities include:

Anticancer: Many quinoxaline-based compounds have shown potent activity against various cancer cell lines. nih.govontosight.aisrce.hr

Antimicrobial: The scaffold is a key component in compounds developed for their antibacterial and antifungal properties. udayton.edumdpi.comtijer.org

Antiviral: Research has demonstrated the efficacy of certain quinoxaline derivatives against various viruses, including potential inhibitors of SARS-CoV-2 proteases. rsc.org

Anti-inflammatory: The quinoxaline nucleus is present in molecules designed as anti-inflammatory agents. nih.govmdpi.com

Other Activities: The range of biological potential also includes antimalarial, antidepressant, and antidiabetic properties. nih.govmdpi.com

In Materials Science: The unique electronic properties of the quinoxaline ring system make it highly valuable in the development of advanced organic materials. researchgate.netrsc.orgqmul.ac.uk The electron-deficient nature of the pyrazine (B50134) ring allows quinoxaline derivatives to function effectively as electron-transporting materials (ETMs). qmul.ac.ukbeilstein-journals.org This has led to their application in:

Organic Light-Emitting Diodes (OLEDs): Used as components in the emissive or electron-transport layers. researchgate.netqmul.ac.ukresearchgate.net

Organic Solar Cells (OSCs): Employed as non-fullerene acceptors. qmul.ac.ukbeilstein-journals.org

Sensors: Utilized in the creation of fluorescent probes and sensors. researchgate.netrsc.org

Dye-Sensitized Solar Cells (DSSCs): Incorporated as auxiliary acceptors or π-bridges to enhance efficiency. qmul.ac.ukbeilstein-journals.org

| Field | Application | Example of Use |

| Medicinal Chemistry | Anticancer | Component of molecules that inhibit tumor growth. nih.govsrce.hr |

| Antimicrobial | Core structure in antibacterial and antifungal agents. udayton.edutijer.org | |

| Antiviral | Building block for compounds targeting viral enzymes. rsc.org | |

| Materials Science | Organic Electronics | Electron-transporting material in OLEDs and OFETs. qmul.ac.ukbeilstein-journals.org |

| Photovoltaics | Used as non-fullerene acceptors in organic solar cells. qmul.ac.ukbeilstein-journals.org | |

| Dyes and Sensors | Core of fluorescent materials and chemical sensors. researchgate.netresearchgate.net |

Positioning 2-Benzyl-3-chloroquinoxaline within the Broader Quinoxaline Research Landscape

This compound is a specific derivative that serves primarily as a versatile synthetic intermediate or building block for creating more complex molecules. Its structure is characterized by a benzyl (B1604629) group at the 2-position and a highly reactive chlorine atom at the 3-position of the quinoxaline core.

The synthesis of this compound can be achieved through various routes, a common one being the treatment of 3-benzylquinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net The presence of the chlorine atom is pivotal, as it acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the 3-position.

Researchers have utilized this compound as a precursor in the synthesis of novel compounds with potential biological activities. For instance, it has been used to synthesize:

Monoamine Oxidase (MAO) Inhibitors: By reacting it with substituted amines or hydrazine, new series of quinoxalines with selective MAO-A inhibitory activity have been developed. nih.gov

Anticancer Agents: It serves as a key intermediate in the synthesis of compounds that have demonstrated significant tumor growth suppression in preclinical models, such as against ovarian cancer. srce.hr

Histamine (B1213489) H₄ Receptor Ligands: The compound is a precursor for synthesizing ligands with nanomolar affinities for the H₄ receptor, which are investigated for their anti-inflammatory properties. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-benzyl-3-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXFHFKGZGPZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333185 | |

| Record name | 2-benzyl-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49568-78-7 | |

| Record name | 2-benzyl-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Derivatization of 2 Benzyl 3 Chloroquinoxaline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of functionalizing the 2-benzyl-3-chloroquinoxaline core. The chlorine atom at the C3 position serves as a competent leaving group, readily displaced by a variety of nucleophiles. The reaction is facilitated by the electron-withdrawing nitrogen atoms within the quinoxaline (B1680401) ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

The reaction of this compound with amines and hydrazine derivatives is a well-established method for synthesizing 2-benzyl-3-aminoquinoxaline compounds. These transformations are typically performed by heating the chloroquinoxaline with the desired amine or hydrazine, often in a solvent and sometimes under microwave irradiation to enhance reaction rates. nih.gov This direct substitution provides a straightforward route to compounds with potential biological activities. nih.gov

For instance, reacting this compound with hydrazine hydrate efficiently yields 2-benzyl-3-hydrazinylquinoxaline. This product can serve as a precursor for further derivatization, such as the synthesis of Schiff bases or heterocyclic rings. Similarly, various primary and secondary amines can be employed to introduce a range of substituents at the 3-position, leading to a library of N-substituted derivatives. nih.govresearchgate.net

Table 1: Nucleophilic Substitution of this compound with Amine and Hydrazine Nucleophiles

| Nucleophile | Reagent | Conditions | Product |

| Hydrazine | Hydrazine Hydrate | Ethanol (B145695), Reflux | 2-Benzyl-3-hydrazinylquinoxaline |

| Aniline | Aniline | DMF, 100 °C | N-Phenyl-3-benzylquinoxalin-2-amine |

| Morpholine | Morpholine | Dioxane, 120 °C | 4-(3-Benzylquinoxalin-2-yl)morpholine |

| Benzylamine (B48309) | Benzylamine | Microwave, 150 °C | N,3-Dibenzylquinoxalin-2-amine |

The chlorine atom of this compound can also be displaced by sulfur and oxygen nucleophiles. Thiols, being potent nucleophiles, react readily to form 2-benzyl-3-(organothio)quinoxalines. These reactions typically proceed smoothly in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide (DMAc). nih.gov The resulting thioethers are valuable intermediates for further synthetic manipulations.

Reactions with alcohols or phenols to form the corresponding ethers are also feasible, although they may require more forcing conditions compared to reactions with amines or thiols, due to the lower nucleophilicity of neutral alcohols. The reaction of a chloroquinoxaline with a phenoxide, for example, can be used to introduce an aryloxy group at the C2 or C3 position, creating an ether linkage. nih.gov

Table 2: Nucleophilic Substitution of this compound with Thiol and Alcohol Nucleophiles

| Nucleophile | Reagent | Conditions | Product |

| Thiophenol | Thiophenol, K₂CO₃ | DMAc, 80 °C | 2-Benzyl-3-(phenylthio)quinoxaline |

| Ethanethiol | Ethanethiol, NaH | THF, 60 °C | 2-Benzyl-3-(ethylthio)quinoxaline |

| Phenol | Phenol, K₂CO₃ | Acetonitrile (B52724), Reflux | 2-Benzyl-3-phenoxyquinoxaline |

| Methanol | Sodium Methoxide | Methanol, Reflux | 2-Benzyl-3-methoxyquinoxaline |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. The chloro-substituent acts as an electrophilic partner in these reactions, coupling with a wide array of organometallic or unsaturated reagents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. It is a highly effective method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org this compound can serve as the halide partner in this reaction, allowing for the introduction of various aryl or heteroaryl groups at the 3-position. researchgate.net Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized palladium catalysts with electron-rich, bulky phosphine ligands can facilitate the coupling efficiently. libretexts.orgnih.gov The reaction is typically carried out in the presence of a palladium source, a phosphine ligand, and a base. scispace.com

Table 3: Suzuki-Miyaura Coupling of this compound with Boronic Acids

| Boronic Acid | Catalyst System | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Benzyl-3-phenylquinoxaline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 2-Benzyl-3-(4-methoxyphenyl)quinoxaline |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Benzyl-3-(thiophen-2-yl)quinoxaline |

| Pyridine-3-boronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | 2-Benzyl-3-(pyridin-3-yl)quinoxaline |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a powerful means of introducing vinyl, allyl, or other olefinic groups onto the quinoxaline core. In this transformation, this compound is coupled with an alkene in the presence of a palladium catalyst (such as palladium(II) acetate) and a base (like triethylamine). wikipedia.org The reaction typically results in the formation of a substituted alkene with high stereoselectivity for the trans isomer. organic-chemistry.org

Table 4: Heck Reaction of this compound with Alkenes

| Alkene | Catalyst System | Base | Product |

| Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | (E)-2-Benzyl-3-styrylquinoxaline |

| Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | Ethyl (E)-3-(3-benzylquinoxalin-2-yl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | (E)-2-Benzyl-3-(oct-1-en-1-yl)quinoxaline |

| Cyclohexene | Pd(OAc)₂ | Et₃N | 2-Benzyl-3-(cyclohex-1-en-1-yl)quinoxaline |

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst) in the presence of an amine base. organic-chemistry.org This methodology is highly effective for attaching alkynyl moieties to the 3-position of the 2-benzylquinoxaline ring system. The resulting 2-benzyl-3-alkynylquinoxalines are valuable synthetic intermediates, as the alkyne group can undergo a variety of subsequent transformations, including cycloadditions and further cross-coupling reactions. researchgate.net The Sonogashira coupling of chloroquinoxalines with terminal alkynes has been shown to be an effective synthetic strategy. researchgate.net

Table 5: Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 2-Benzyl-3-(phenylethynyl)quinoxaline |

| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Diisopropylamine | 2-Benzyl-3-((trimethylsilyl)ethynyl)quinoxaline |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Piperidine | 2-Benzyl-3-(hex-1-yn-1-yl)quinoxaline |

| Propargyl alcohol | Pd(OAc)₂, CuI | Et₃N | 3-(3-Benzylquinoxalin-2-yl)prop-2-yn-1-ol |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For this compound, the reactive chloro group at the 3-position serves as a key handle for introducing a wide array of functional groups and moieties to systematically probe interactions with biological targets.

Introduction of Heterocyclic Moieties

The introduction of heterocyclic rings is a widely employed strategy to modulate the physicochemical properties of a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. In the context of this compound, the chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles of various heterocyclic systems via nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of compounds. For instance, five- or seven-membered heterocycles can be connected to the quinoxaline core, sometimes through a linker like an imine. researchgate.net The choice of the heterocycle (e.g., piperazine, pyrazole, imidazole) can significantly influence the biological activity profile of the resulting derivative.

Incorporation of Peptidomimetic Side Chains

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. nih.govunifi.it The benzyl (B1604629) group of the parent molecule can itself be considered a mimic of the phenylalanine side chain. nih.gov Further derivatization at the 3-position can introduce side chains that resemble other amino acids, creating complex peptidomimetic structures. This is typically achieved by reacting this compound with amino acid esters or small peptide fragments. The resulting N-alkyl propanamides, for example, incorporate a flexible chain that can position functional groups to interact with target receptors or enzymes. mdpi.com This approach allows for the systematic exploration of the chemical space around the quinoxaline scaffold to optimize biological interactions. unibo.it

Sulfonamide Moiety Introduction and Functionalization

The sulfonamide group is a privileged functional group in medicinal chemistry due to its ability to act as a stable, non-classical bioisostere of a carboxylic acid or phenol and to participate in strong hydrogen bonding interactions. researchgate.netopenaccesspub.org For SAR studies, a sulfonamide moiety can be introduced at the 3-position of this compound. This is generally accomplished by substitution of the chloro group with an appropriately substituted aniline or aliphatic amine, followed by reaction with a sulfonyl chloride, or by direct coupling with a sulfonamide nucleophile. The R-groups on the sulfonamide nitrogen and the sulfonyl group can be varied to fine-tune electronic and steric properties, which is a key aspect of SAR exploration. nih.govnih.gov

Oxidation Reactions of the Quinoxaline Core

While derivatization at the 3-position is common, the quinoxaline core itself is also amenable to chemical transformation, providing another avenue for structural modification.

Formation of N-Oxide Derivatives and their Reactivity

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxide derivatives using common oxidizing agents such as peroxy acids. These N-oxides are not merely simple derivatives; they exhibit altered electronic properties and unique reactivity. The N-oxide functional group can enhance the solubility of the parent compound and act as a hydrogen bond acceptor. Furthermore, the presence of the N-oxide activates the heterocyclic ring, facilitating reactions that are otherwise difficult. For example, it enables cross-dehydrogenative coupling (CDC) reactions, allowing for the direct benzylation or alkylation of the quinoxaline ring at positions adjacent to the nitrogen atom, often without the need for a metal catalyst. rsc.org This provides a powerful method for C-C bond formation and further functionalization of the core scaffold. rsc.org

Reactions at the Benzyl Methylene and Aromatic Rings

The benzyl group of this compound offers additional sites for chemical modification, distinct from the quinoxaline core. The methylene (-CH2-) bridge and the attached phenyl ring are particularly reactive.

The carbon atom of the methylene group, being adjacent to a benzene (B151609) ring, is known as a benzylic position. libretexts.org This position is particularly reactive because radical or ionic intermediates formed here are stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com Two key reactions at this position are:

Free-Radical Bromination : Using reagents like N-bromosuccinimide (NBS) with a radical initiator, a hydrogen atom at the benzylic position can be selectively replaced with a bromine atom. libretexts.orgkhanacademy.org This benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. youtube.com

Oxidation : Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize the benzylic methylene group. khanacademy.orgmasterorganicchemistry.com Depending on the reaction conditions, the oxidation can yield a ketone (a benzoyl group) or, with more vigorous oxidation, cleave the C-C bond to form a carboxylic acid at the quinoxaline 2-position. mdpi.com Milder, more selective oxidation methods have also been developed to yield the corresponding alcohol or aldehyde. nih.gov

Pharmacological and Biological Research of 2 Benzyl 3 Chloroquinoxaline and Its Analogs

Antiparasitic Activity

Antileishmanial and Antiamoebic Effects

Quinoxaline (B1680401) derivatives have demonstrated notable activity against various parasitic protozoa, including those responsible for leishmaniasis and amoebiasis. Research into the antiprotozoal effects of 2-benzyl-3-chloroquinoxaline and its analogs has revealed promising candidates for further drug development.

Studies have shown that certain quinoxaline derivatives exhibit significant in vitro antileishmanial activity. For instance, some synthesized 2,3-dihydroquinazolin-4(1H)-one derivatives have shown promising results against Leishmania species. researchgate.net Similarly, flavones-rich fractions from Arrabidaea chica have demonstrated leishmanicidal effects against L. amazonensis promastigotes. frontiersin.org Chalcones and flavanones isolated from Polygonum salicifolium have also been evaluated for their anti-kinetoplastid activity, with some chalcones showing good antitrypanosomal and antileishmanial effects. mdpi.com Terpenyl-1,4-naphthoquinones and 1,4-anthraquinones have also been investigated, with naphthoquinone derivatives showing better antileishmanial activity than their anthraquinone (B42736) counterparts against Leishmania infantum. nih.gov

While direct studies on this compound for antiamoebic effects are limited in the provided results, the broader class of quinoxaline derivatives has been recognized for its potential in this area. For example, 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline has been tested for its in vitro anti-amoebic activity against E. histolytica. sapub.org The diverse biological activities of quinoxalines suggest that this scaffold is a valuable starting point for the development of new antiprotozoal agents.

Anticancer and Antitumor Research

The quinoxaline scaffold is a recognized pharmacophore in the development of anticancer agents, with derivatives exhibiting a range of antitumor activities through various mechanisms. srce.hrnih.govmdpi.com

Kinase Inhibition and ATP Binding

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Quinoxaline derivatives have been investigated as inhibitors of various kinases. nih.gov

The general mechanism of kinase inhibition by these compounds involves binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to a substrate protein and thereby blocking the signaling pathway. Some quinoxaline derivatives act as type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. nih.gov This binding is often stabilized by hydrogen bonds with key residues in the hinge region of the kinase. nih.gov The pyrrolo[3,2-b]quinoxaline scaffold, for example, has been shown to occupy the ATP binding site of EphA3 tyrosine kinase. nih.gov

Inhibition of DNA Synthesis and Degradation

Several anticancer agents function by interfering with DNA synthesis or promoting its degradation, leading to cell death. Quinoxaline derivatives have been shown to act through these mechanisms. scispace.com Some compounds can intercalate into the DNA double helix, disrupting its structure and interfering with processes like replication and transcription.

Inhibition of DNA synthesis can also be achieved by targeting key enzymes involved in this process. For example, some quinoxaline derivatives have been studied for their ability to inhibit human thymidylate synthase (hTS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA. nih.govacs.org The mechanism often involves allosteric inhibition, where the compound binds to a site other than the active site, inducing a conformational change that inactivates the enzyme. nih.govacs.org

Furthermore, some compounds can induce DNA damage. For instance, under hypoxic conditions, certain bioreductive drugs can lead to the formation of DNA double-stranded breaks, a lethal form of DNA damage. nih.gov The process of DNA degradation by exonucleases involves distinct phases, including initiation, distributive, and processive phases, and understanding these can provide insights into how certain drugs might interfere with DNA repair mechanisms. nih.gov

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. waocp.orgnih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. waocp.org

Compounds that can reverse MDR are known as chemosensitizers or MDR modulators. waocp.org These agents can work by several mechanisms, including directly inhibiting the function of P-gp by binding to its transmembrane or nucleotide-binding domains, or by acting as a substrate for the transporter, thereby competitively inhibiting the efflux of anticancer drugs. waocp.org While the direct effect of this compound on MDR is not detailed in the provided search results, the broader class of quinoline (B57606) and quinoxaline derivatives has been explored for this purpose. scispace.com For example, matrine (B1676216) has been shown to reverse the drug resistance of K562/ADM cells to adriamycin and vincristine (B1662923) by promoting autophagy. nih.gov

Apoptotic Pathway Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a key factor in cancer development. frontiersin.orgnih.govmdpi.com Many anticancer therapies aim to induce apoptosis in cancer cells. There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.orgmdpi.com

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bad, Bid) members. frontiersin.orgnih.govscielo.org.ar The balance between these proteins determines the cell's fate. Anticancer agents can induce apoptosis by shifting this balance in favor of the pro-apoptotic members. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. frontiersin.orgmdpi.comscielo.org.ar

Quinoxaline derivatives have been shown to induce apoptosis in cancer cells. For example, some N-phenyl- srce.hrscientiaplena.org.brtriazolo[4,3-a]quinoxaline-1-sulfonamide derivatives have demonstrated anticancer activity by upregulating the pro-apoptotic proteins Bax and caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com

Interactive Data Tables

Neuropharmacological Activities

Quinoxaline derivatives, including those related to this compound, have been a focus of neuropharmacological research due to their interaction with key central nervous system targets. mdpi.comsapub.org

Monoamine Oxidase (MAO) Inhibition (Selective MAO-A Inhibition)

A significant area of investigation for 2-benzylquinoxaline analogs has been their activity as monoamine oxidase (MAO) inhibitors. core.ac.uk MAO inhibitors are instrumental in the treatment of neurological conditions like depression. core.ac.uk Research has demonstrated that a series of 3-benzyl-2-substituted quinoxalines exhibit selective inhibitory activity against MAO-A over MAO-B. nih.govebi.ac.uk

The synthesis of these compounds often involves the nucleophilic substitution of the chlorine atom in a 2-chloroquinoxaline (B48734) precursor, such as this compound, with various amines or hydrazine. nih.govebi.ac.uk Subsequent modifications and evaluations have led to the identification of potent and selective MAO-A inhibitors. nih.gov For instance, studies on N'-(3-benzylquinoxalin-2-yl)benzohydrazide derivatives and 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)-N'-benzylidene acetohydrazide derivatives revealed that many of these compounds are selective MAO-A inhibitors with activity in the nanomolar or low micromolar range. nih.gov The inhibition profile for several analogs has been identified as competitive. nih.gov

The molecular structure, particularly the substitution on the benzyl (B1604629) and quinoxaline moieties, plays a crucial role in the potency and selectivity of these compounds. nih.gov Docking studies have been employed to understand the interactions between these quinoxaline derivatives and the active site of the MAO-A enzyme, helping to rationalize the observed biological activity. nih.govnih.gov

Table 1: Selective MAO-A Inhibitory Activity of 3-Benzylquinoxaline Analogs A selection of synthesized analogs and their corresponding in vitro inhibitory concentrations (IC₅₀) against MAO-A.

| Compound | Description | MAO-A IC₅₀ (µM) | Selectivity |

| 4e | N'-(3-benzylquinoxalin-2-yl)-4-chlorobenzohydrazide | 0.057 | MAO-A Selective |

| 9g | 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)-N'-(4-chlorobenzylidene)acetohydrazide | 0.023 | MAO-A Selective |

| 3k | 2-benzyl-3-(2-(4-methoxybenzylidene)hydrazinyl)quinoxaline | >100 | - |

| 3m | 2-benzyl-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)quinoxaline | 0.09 | MAO-A Selective |

| 5f | Phenyl(1-(4-methoxyphenyl)- Current time information in Bangalore, IN.tandfonline.comnih.govtriazolo[4,3-a]quinoxalin-4-yl)methanone | 0.12 | MAO-A Selective |

Data sourced from studies on 3-benzylquinoxaline derivatives. nih.govnih.gov

Antidepressant Properties

The selective inhibition of MAO-A is a well-established mechanism for antidepressant action, as it increases the synaptic levels of key neurotransmitters like serotonin. core.ac.uk Consequently, the demonstrated efficacy of 2-benzylquinoxaline analogs as selective MAO-A inhibitors suggests their potential as antidepressant agents. core.ac.uksrce.hr The development of novel MAO-A inhibitors from the 3-benzylquinoxaline scaffold is an active area of research aimed at discovering new treatments for depression. nih.gov

Behavioral studies in animal models, such as the forced swim test and tail suspension test, are standard assays for evaluating antidepressant-like effects. scielo.brnih.gov For example, certain benzyl derivatives have been shown to produce a significant, dose-dependent anti-immobility effect in these tests. nih.gov Similarly, novel quinolinone derivatives containing a triazole moiety, a related heterocyclic system, have demonstrated potent antidepressant activities by shortening the immobility time of mice in the forced swim test. nih.gov These findings support the hypothesis that quinoxaline-based compounds possess antidepressant potential, likely mediated through mechanisms including MAO inhibition.

Anticonvulsant and Analgesic Effects

The quinoxaline scaffold is present in various compounds with central nervous system activity, including those with anticonvulsant and analgesic properties. researchgate.netresearchgate.net Anticonvulsant medications are the primary treatment for managing seizures and epilepsy. medscape.com Research into new anticonvulsant agents has explored various chemical structures, including those related to this compound.

Studies on hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have demonstrated significant anticonvulsant and analgesic activity in animal models. nih.gov Likewise, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed noteworthy anticonvulsant effects in the maximal electroshock (MES) and 6 Hz seizure tests, which are common screening models. mdpi.com One of the most active compounds from this series displayed a more beneficial efficacy and protective index than the reference drug, valproic acid. mdpi.com Because anticonvulsant drugs are often effective in managing neuropathic pain, promising compounds are also investigated for their antinociceptive properties. mdpi.com

While direct studies on this compound are limited in this context, the established activity of structurally similar benzyl derivatives and other quinoxaline-containing molecules in seizure and pain models underscores the potential of this chemical class. nih.govresearchgate.net The mechanism for some of these compounds involves interaction with neuronal voltage-sensitive sodium and calcium channels. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Quinoxaline derivatives have been reported to possess significant anti-inflammatory and immunomodulatory activities. researchgate.netresearchgate.net These properties are often linked to their ability to interact with specific biological targets involved in the inflammatory cascade.

Histamine (B1213489) H4 Receptor (H4R) Ligand Activity

A key finding in the pharmacological profile of this compound analogs is their activity as ligands for the histamine H4 receptor (H4R). acs.org The H4R is a G-protein coupled receptor primarily expressed on immune cells like mast cells and eosinophils, making it a promising therapeutic target for inflammatory and allergic diseases. guidetopharmacology.orgresearchgate.net

Using a fragment-based design approach, researchers identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4R ligands. acs.org Further exploration of this scaffold led to the synthesis of 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline (also known as VUF 10148), which was identified as a potent H4R ligand with nanomolar affinity. acs.org This analog was synthesized directly from this compound via a microwave-assisted coupling reaction with N-methylpiperazine. acs.org The introduction of the benzyl group at the 2-position was found to probe an aromatic pocket in the receptor's binding site, contributing to its high affinity. acs.org

This high affinity for the H4R translates into functional antagonism, positioning these compounds as potential anti-inflammatory agents. acs.orgmedchemexpress.com For example, a structurally related quinoxaline derivative, 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214), demonstrated significant in vivo anti-inflammatory properties in a carrageenan-induced paw-edema model in rats. acs.org

Table 2: Histamine H4 Receptor (H4R) Binding Affinities of Quinoxaline Analogs Binding affinities (pKi) of selected quinoxaline derivatives for the human H4 receptor.

| Compound | Structure Description | H4R pKi |

| VUF 10148 | 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline | 7.4 |

| Compound 3 | 2-(4-methylpiperazin-1-yl)quinoxaline | 6.3 |

| Compound 18 | 2-methyl-3-(4-methylpiperazin-1-yl)quinoxaline | 7.2 |

| Compound 19 | 2-phenyl-3-(4-methylpiperazin-1-yl)quinoxaline | 5.5 |

| VUF 10214 | 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one | 7.9 |

The pKi value is the negative logarithm of the Ki (inhibition constant). A higher pKi value indicates a higher binding affinity. Data sourced from fragment-based design studies. acs.org

Beyond H4R activity, some quinoxaline derivatives have shown broader immunomodulatory effects. For instance, certain di-substituted sulfonylquinoxaline derivatives exhibited high immunostimulatory action in research studies. nih.gov

Other Biological Activities

In addition to the specific activities detailed above, the this compound scaffold and its analogs have been explored for other biological properties, highlighting the versatility of this chemical class.

Anticancer Activity: Several studies have pointed to the anticancer potential of quinoxaline derivatives. mdpi.com Notably, a close analog, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, displayed potent efficacy in an ovarian cancer xenograft model in nude mice, achieving complete tumor growth suppression. srce.hr

Antimicrobial Activity: The quinoxaline core is found in various synthetic antibiotics. researchgate.net Analogs have been tested against a range of pathogens. For example, some derivatives have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov

Antiviral Activity: The quinoxaline structure is a component of some therapeutic agents with antiviral properties. nih.gov Research has investigated derivatives for activity against various viruses, including respiratory pathogens. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous diseases. Consequently, the discovery of compounds with antioxidant capabilities is a significant area of research. Quinoxaline derivatives have been investigated for their potential to scavenge free radicals and mitigate oxidative damage.

Studies on various quinoxaline analogs have demonstrated notable antioxidant activity. For instance, pyrrolo[2,3-b]quinoxaline derivatives have been identified as effective radical scavengers. researchgate.net The evaluation of these compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing antioxidant activity, revealed their potential. researchgate.net One particular derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, showed significant promise in this regard. researchgate.net Further computational studies suggested this compound's ability to scavenge hydroxyl radicals (HO˙) is comparable to reference antioxidants like Trolox in a lipid environment. researchgate.net

Other research has focused on quinoxaline 1,4-di-N-oxide derivatives, which have also shown important scavenging activities. researchgate.net Additionally, N-benzyl analogs, which share a key structural feature with this compound, have been synthesized and tested. mdpi.comnih.gov A series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated through various antioxidant tests, including interaction with DPPH and the scavenging of the ABTS•+ radical cation. mdpi.comnih.gov Certain fluorinated derivatives in this series displayed high interaction with DPPH, indicating potent antioxidant capacity. mdpi.comnih.gov

Table 1: Antioxidant Activity of Quinoxaline Analogs

| Compound Name/Class | Assay | Key Findings | Source |

|---|---|---|---|

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH Assay & Computational Analysis | Demonstrated the greatest potential as a radical scavenger among tested derivatives. Effective HO˙ radical scavenger. | researchgate.net |

| N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (10b) | DPPH Assay | High interaction with DPPH radical (79% after 60 min). | mdpi.com |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (10c) | DPPH Assay | High interaction with DPPH radical (96% after 60 min). | mdpi.com |

| N-benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (10d) | DPPH Assay & Lipid Peroxidation | High interaction with DPPH radical (86% after 60 min); potent inhibitor of lipid peroxidation. | mdpi.com |

Antithrombotic Activity

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events like heart attack and stroke. Antithrombotic agents are crucial for the prevention and treatment of these conditions. The quinoxaline nucleus is a key feature in several compounds investigated for their antithrombotic effects. nih.gov

Research has led to the discovery of quinoxalinone derivatives as potent antithrombotic agents. nih.gov Some of these compounds function as dual inhibitors of crucial coagulation enzymes, namely thrombin and factor Xa. nih.gov This dual inhibition results in powerful antithrombotic activity as demonstrated in in-vitro tests. nih.gov The class of quinoxalin-2(3)-ones, in particular, has been noted for its antithrombotic potential. nih.gov

Specific patented quinoxalinone derivatives have been highlighted for their activity. sapub.orgresearchgate.net Furthermore, studies have explored S-(3-chloro-quinoxalin-2-yl)esters of thiosulfonic acids and other quinone-containing thiosulfonate derivatives for their anti-platelet activity, which is a key component of antithrombotic action. researchgate.net These compounds interfere with platelet aggregation, a critical step in the formation of a thrombus. researchgate.net

Table 2: Antithrombotic and Anti-platelet Activity of Quinoxaline Analogs

| Compound Class/Name | Mechanism/Target | Reported Activity | Source |

|---|---|---|---|

| Quinoxalinone Derivatives | Dual Thrombin and Factor Xa Inhibition | Discovered as prototypes of dual inhibitors with potent antithrombotic activity in vitro. | nih.gov |

| Quinoxalin-2(3)-ones and Quinoxalin-2,3-diones | General Antithrombotic | Reported to possess antithrombotic activities. | nih.gov |

| 3-{4-[5-(2, 6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine | Antithrombotic | Mentioned as a patented antithrombotic agent. | sapub.orgresearchgate.net |

| 4-(4, 7-dimethyl- 3-oxo-3, 4-dihydroquinoxalin-2-ylmethyl)- benzamidine | Antithrombotic | Mentioned as a patented antithrombotic agent. | sapub.orgresearchgate.net |

| Thiosulfonate Derivatives with Quinoxaline Fragments | Anti-platelet Aggregation | Synthesized and evaluated for their ability to inhibit ADP-induced platelet aggregation. | researchgate.net |

Hypoglycemic Effects

Diabetes mellitus is a chronic metabolic disorder characterized by high blood glucose levels. The search for new and effective hypoglycemic agents is a major focus of pharmaceutical research. Quinoxaline and its derivatives have emerged as a promising class of compounds for the management of diabetes. nih.gov Their wide range of biological activities includes the ability to lower blood glucose. nih.gov

Several mechanisms for the hypoglycemic action of quinoxaline analogs have been explored. A significant approach involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which play a role in regulating blood sugar. nih.govresearchgate.net Novel compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold have been synthesized and shown to be promising DPP-4 inhibitors and in vivo hypoglycemic agents. nih.govresearchgate.net

Another strategy involves targeting the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase. Inhibition of these enzymes slows down the absorption of glucose from the gut. Fluorinated indeno[1,2-b]quinoxaline-thiazole hybrids were developed and tested for this purpose, with several compounds showing potent activity against these enzymes. tandfonline.com Other research has focused on a broad synthesis of novel quinoxalinone derivatives, with most of the synthesized compounds exhibiting some level of hypoglycemic activity in an insulin-resistant cell model. nih.gov

Table 3: Hypoglycemic Activity of Quinoxaline Analogs

| Compound Class/Name | Mechanism/Target | Key Findings | Source |

|---|---|---|---|

| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives | DPP-4 Inhibition | Identified as promising and selective DPP-4 inhibitors with in vivo hypoglycemic effects. | nih.govresearchgate.net |

| Fluorinated indeno[1,2-b] quinoxaline-thiazole hybrids (Compounds 4, 6, 8, 16) | α-glucosidase and α-amylase inhibition | Showed moderate to potent inhibitory activity against α-glucosidase and α-amylase. | tandfonline.com |

| 1-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-phenylquinoxalin-2(1H)-one (5e) | Glucose uptake in insulin-resistant LO2 cells | Exhibited hypoglycemic activity in a cell-based assay. | nih.gov |

| (N-arylcarbamoyl and N-aryl thiocarbamoyl) hydrazinequinoxalin-2(1H) | General Hypoglycemic | Reported as mild hypoglycemic agents. | sapub.org |

Computational and Theoretical Investigations of 2 Benzyl 3 Chloroquinoxaline

Quantum Chemical Analysis

Quantum chemical analysis is a cornerstone for understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the electronic behavior of 2-Benzyl-3-chloroquinoxaline can be constructed, revealing the fundamentals of its stability and reactivity. banglajol.inforesearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.deaps.org For this compound, DFT calculations, often using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-31G+(d,p) or 6-311++G(d,p), are employed to determine its optimized molecular geometry in the ground state. nih.govnih.govnih.govpnrjournal.com These calculations provide a precise understanding of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. banglajol.infoorientjchem.org The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. orientjchem.orgekb.eg For this compound, negative potential regions are expected around the electronegative nitrogen atoms of the quinoxaline (B1680401) ring and the chlorine atom, indicating likely sites for electrophilic attack. orientjchem.orgekb.eg Positive potential areas are generally associated with the hydrogen atoms. nih.gov This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. orientjchem.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. banglajol.infoschrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. semanticscholar.org In this compound, the HOMO is likely distributed over the electron-rich quinoxaline and benzyl (B1604629) rings, while the LUMO may be centered on the pyrazine (B50134) part of the quinoxaline core, which is electron-deficient.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comsemanticscholar.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule, as less energy is required for electronic excitation. semanticscholar.orgresearchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. semanticscholar.org The HOMO-LUMO gap can be calculated using DFT methods and helps predict the molecule's behavior in chemical reactions and its potential for charge transfer interactions within biological systems. nih.govnih.govschrodinger.com

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -2.4 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.1 | Chemical reactivity and stability researchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. banglajol.infoijarset.comunimas.my These indices provide a quantitative measure of the molecule's reactivity based on the principles of conceptual DFT. nih.govscielo.org.mx

Electronegativity (χ): Represents the ability of the molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). ijarset.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.orgijarset.com

Electrophilicity Index (ω): Quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. nih.govscielo.org.mx A high electrophilicity index characterizes a good electrophile. nih.gov

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / 2η = (-χ)² / 2η

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.5 | -EHOMO |

| Electron Affinity (A) | 2.4 | -ELUMO |

| Electronegativity (χ) | 4.45 | (I + A) / 2 ijarset.com |

| Chemical Hardness (η) | 2.05 | (I - A) / 2 ijarset.com |

| Electrophilicity Index (ω) | 4.83 | χ² / 2η nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govacs.org These methods are invaluable in drug discovery for predicting binding affinity and understanding the mechanism of action at a molecular level. nih.govekb.eg

Molecular docking involves placing the 3D structure of this compound into the active site of a target protein. nih.gov Quinoxaline derivatives are known to exhibit a range of biological activities, including anticancer effects, often by inhibiting protein kinases like EGFR-TK or B-RAF. nih.govnih.gov A docking simulation would predict the most stable binding pose and calculate a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction. nih.gov

The simulation can identify specific intermolecular interactions, such as:

Hydrogen Bonds: Between the nitrogen atoms of the quinoxaline ring and amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the benzyl group and the aromatic part of the quinoxaline scaffold with nonpolar residues.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.

These predicted interactions provide a structural basis for the molecule's biological activity and can guide the design of more potent analogs. nih.govekb.eg

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Predicted Binding Affinity |

|---|---|---|---|

| Hydrogen Bond | Quinoxaline Nitrogen | Cys, Met (Hinge region) | -7.5 kcal/mol |

| Hydrophobic/π-π Stacking | Benzyl Ring, Quinoxaline Ring | Leu, Val, Phe | |

| Halogen Bond | Chlorine Atom | Gly, Leu (Carbonyl oxygen) |

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. spirochem.comazolifesciences.com Computational models are instrumental in elucidating SAR for compounds like this compound. nih.gov By creating virtual derivatives and analyzing them using the quantum chemical and docking methods described above, researchers can predict the impact of structural modifications. mdpi.com

For this compound, SAR analysis would focus on key structural features:

The Benzyl Group: Modifications to the phenyl ring of the benzyl group (e.g., adding electron-donating or electron-withdrawing substituents) can alter lipophilicity and steric hindrance, affecting how the molecule fits into a binding pocket.

The Chlorine Atom: The chloro-substituent at the 3-position is an important feature. It influences the electronic properties of the quinoxaline ring and can be a crucial point of interaction. Computationally replacing it with other groups (e.g., -OCH₃, -NH₂, -F) can predict changes in binding affinity and guide synthetic efforts. mdpi.com

The Quinoxaline Scaffold: Substitution at other positions on the quinoxaline core can be explored computationally to optimize interactions and improve properties like selectivity and metabolic stability. spirochem.comresearchgate.net

These computational SAR models allow for the rational design of new derivatives with potentially enhanced potency and better pharmacokinetic profiles, accelerating the drug discovery process. azolifesciences.com

### 5.

Computational chemistry and theoretical modeling are indispensable tools for predicting molecular properties and guiding experimental research. For this compound, these methods provide insights into its electronic structure, reactivity, and potential applications in both medicinal chemistry and materials science. While specific computational studies on this exact molecule are not extensively documented in public literature, the principles can be understood through research on closely related quinoxaline derivatives.

#### 5.3. Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are pivotal in drug discovery for identifying and optimizing lead compounds. nih.gov The general process involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a predictive model. biointerfaceresearch.com

Key molecular descriptors that would be calculated for a hypothetical QSAR model are outlined in the table below. These descriptors quantify various aspects of the molecule's topology, electronic distribution, and hydrophobicity, which are known to influence biological interactions.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity/Property |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. biointerfaceresearch.com |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and transport to the target site. biointerfaceresearch.com |

| Topological | Wiener Index | Describes molecular branching and size. |

| Steric/Geometrical | Molecular Volume/Surface Area | Affects how the molecule fits into a biological target's binding site. biointerfaceresearch.com |

| Quantum Chemical | Dipole Moment | Governs polar interactions with the biological target. |

A study on related benzimidazole (B57391) derivatives highlighted descriptors such as LUMO energy, partition coefficient (LogP), and van der Waals energy as significant factors in predicting biological activity, a similar approach could be applied to this compound. biointerfaceresearch.com Furthermore, research on quinoxaline derivatives as corrosion inhibitors has successfully used QSPR models to correlate molecular structure with inhibition efficiency, demonstrating the broad applicability of these computational techniques. researchgate.net

#### 5.4. Computational Materials Science Applications

Computational materials science utilizes simulation and modeling to predict and understand the properties of materials at various scales, from atomic to macroscopic. wikipedia.orgmcmaster.ca This field accelerates the discovery and design of new materials by providing insights into structure-property relationships. chemrxiv.orgarxiv.org For an organic molecule like this compound, computational methods can predict its potential for applications in areas such as organic electronics, dyes, and functional polymers.

While specific applications of this compound in materials science are not yet established, computational studies could explore its viability. Methods like Density Functional Theory (DFT) can predict electronic properties such as the band gap, electron affinity, and ionization potential, which are crucial for semiconductor applications. Molecular dynamics (MD) simulations can be used to understand the bulk properties of the material, such as crystal packing, thermal stability, and mechanical properties. researchgate.net For example, a computational study on pyrrolo[2,3-b]quinoxaline derivatives used DFT to evaluate their antioxidant activity, showcasing how these methods can screen for specific functional properties. rsc.org

A hypothetical investigation into the material properties of this compound would involve a multi-pronged computational approach. The table below outlines potential studies and the insights they could provide.

| Computational Method | Property to Investigate | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Band Gap, HOMO/LUMO levels | Organic semiconductor devices (e.g., OLEDs, organic photovoltaics). |

| Molecular Dynamics (MD) | Crystal Packing, Cohesive Energy | Predicting solid-state morphology and stability. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Inter- and intramolecular bonding | Understanding structural stability and reactivity. acs.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | Application as a dye or pigment. |

| QSPR Modeling | Corrosion Inhibition Efficiency | Development of anti-corrosion coatings. researchgate.net |

The study of quinoxaline-based corrosion inhibitors provides a practical example where quantum chemical calculations and QSPR have been combined to predict performance, indicating a potential materials protection application for derivatives of this compound. researchgate.net Such computational screening allows for the rational design of new materials with desired properties before undertaking costly and time-consuming synthesis and experimental testing.

Applications in Materials Science and Industrial Research

Electroluminescent Materials and Organic Semiconductors

Quinoxaline (B1680401) derivatives are recognized for their application as building blocks in organic semiconductors and electroluminescent materials. mdpi.com The π-deficient nature of the pyrazine (B50134) ring within the quinoxaline core makes these compounds excellent electron acceptors, a crucial property for creating n-type and ambipolar organic semiconductors. washington.edu The development of such materials is critical for advancing organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). washington.edunajah.edu

The incorporation of quinoxaline units into larger molecular or polymeric structures allows for the tuning of electronic properties. bohrium.com In electroluminescent materials, the quinoxaline moiety can be part of a "push-pull" architecture, where it is combined with electron-donating groups to create molecules with specific energy levels. This configuration facilitates efficient charge injection and transport, leading to the emission of light upon electrical excitation. mdpi.com Chromophore-labeled quinoxaline derivatives have been synthesized and investigated for their photophysical properties, demonstrating their potential in creating efficient light-emitting materials. mdpi.com The ability to modify the structure, such as by introducing a benzyl (B1604629) group, influences the intermolecular interactions and solid-state ordering, which are key factors for achieving high charge carrier mobility in organic semiconductors. najah.edu

Corrosion Inhibition Mechanisms

The inhibition mechanism involves the interaction between the inhibitor molecule and the metal. Several key features of quinoxaline derivatives contribute to this process:

Heteroatoms: The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

π-Electrons: The aromatic rings (both the benzene (B151609) and pyrazine components) and the attached benzyl group provide a source of π-electrons that can interact with the metal surface. chemspider.com

Adsorption: The process of the inhibitor molecules attaching to the metal surface is known as adsorption. ufrn.br Studies on various quinoxaline derivatives have shown that this adsorption often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. chemspider.com

The efficiency of corrosion inhibition generally increases with the concentration of the quinoxaline derivative, as a higher concentration leads to greater surface coverage. chemspider.comcase.edu Research on related quinoxaline compounds has shown high inhibition efficiencies, underscoring the promise of this class of molecules for industrial applications such as acid pickling and oil and gas exploration. chemspider.com

| Quinoxaline Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one | Mild Steel | 1 M HCl | 91.1 | chemspider.com |

| Thiazolo[2,3-d]quinoxaline derivatives | Mild Steel | 15% HCl | Not specified, but efficiency increases with concentration | chemspider.com |

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

In the field of renewable energy, quinoxaline derivatives are emerging as promising materials for dye-sensitized solar cells (DSSCs). chemspider.comnih.gov DSSCs are a type of photovoltaic cell that uses a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor to convert sunlight into electricity. bohrium.com The molecular structure of the dye is critical to the cell's performance, and quinoxaline's electronic properties make it a valuable component.

Quinoxaline can be used as a primary electron-accepting unit (A) or as a π-bridge (π) in donor-π-acceptor (D-π-A) organic dyes. nih.govarabjchem.org This framework is designed to facilitate efficient intramolecular charge transfer (ICT) upon light absorption, which is the first step in generating an electric current. mdpi.com The process involves the photoexcited dye injecting an electron into the conduction band of the semiconductor, typically titanium dioxide (TiO₂). mdpi.com

Key findings from research on quinoxaline-based dyes in DSSCs include:

Enhanced Performance: Novel organic sensitizers incorporating a quinoxaline unit as an electron acceptor have achieved power conversion efficiencies (PCE) up to 5.56%. arabjchem.org

Structural Influence: The specific arrangement of the donor and acceptor units significantly impacts photovoltaic properties. For instance, a D-A-π-A configuration, where the quinoxaline unit acts as an additional acceptor, has shown superior performance compared to other arrangements. arabjchem.org

Broad Absorption: Quinoxaline-based dyes have been developed to have broad absorption spectra, which is crucial for harvesting a larger portion of the solar spectrum. mdpi.com

Tuning Properties: The performance of the DSSC can be tuned by modifying the quinoxaline dye structure, such as by adding hydroxyl groups, which influences the light-harvesting efficiency and open-circuit potential of the cell. bohrium.com

| Quinoxaline-Based Dye System | Role of Quinoxaline | Power Conversion Efficiency (PCE) | Reference |

| RC-22 (Triphenylamine-Quinoxaline-Cyanoacrylic acid) | Additional Acceptor (A) | 5.56% | arabjchem.org |

| RC-21 (Triphenylamine-Quinoxaline) | Acceptor (A) | 3.30% | arabjchem.org |

| Phenothiazine-Quinoxaline Dye | Acceptor (A) | 4.36% | nih.gov |

| AP3 (Thienopyrazine-based DD-π-AA) | π-Bridge | 5.5% | mdpi.com |

Sensors and Recognition Systems

The ability of the quinoxaline scaffold to interact with various ions has led to its use in the development of chemical sensors. nih.gov These sensors are designed to detect and quantify specific analytes, often metal ions or anions, with high selectivity and sensitivity. nih.gov The detection mechanism typically relies on a measurable change in the sensor molecule's optical or electrochemical properties upon binding with the target ion.

Quinoxaline derivatives have been engineered to act as chemosensors that signal the presence of an ion through:

Colorimetric Changes: Some quinoxaline-based sensors exhibit a distinct color change upon complexation with a specific metal ion, allowing for "naked-eye" detection. nih.gov For example, a ferrocene-quinoxaline dyad changes color from orange to deep green in the presence of mercury(II) ions. nih.gov Another derivative provides a colorimetric response (colorless to yellow) for iron(III) ions.

Fluorescence Response: Other sensors operate via fluorescence, where the emission of light is either "turned on" or "quenched" upon binding the analyte. A quinoxaline derivative has been shown to be a selective fluorescent sensor for copper(II) ions through a quenching mechanism. Another system based on a quinoxaline receptor was developed for the highly selective fluorescent detection of fluoride (B91410) anions.

The selectivity of these sensors is determined by the specific design of the quinoxaline derivative, including the type and position of substituent groups that create a binding site tailored for the target ion. This has led to the creation of sensors for a variety of environmentally and biologically important ions. bohrium.com

| Quinoxaline-Based Sensor | Target Ion | Detection Method | Key Finding | Reference |

| 6-Methyl-2,3-di(quinoline-2-yl)quinoxaline | Fe³⁺ / Cu²⁺ | Colorimetric / Fluorescence Quenching | Dual detection: naked-eye for Fe³⁺, fluorescent for Cu²⁺ | |

| Ferrocene-Quinoxaline Dyad | Hg²⁺ | Colorimetric & Redox | Selective color change from orange to deep green | nih.gov |

| Phenolic Schiff Base Quinoxaline Receptor | F⁻ | Fluorescence Turn-On | Highly selective detection with a limit of 3.1 µM | |

| Dipyrrolyl-nitroquinoxaline | Ag⁺ | Potentiometric | Near-Nernstian response for silver ions |

Future Research Directions and Advanced Perspectives

Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

The synthesis of quinoxaline (B1680401) derivatives is continuously evolving, with a significant push towards green and sustainable chemistry. ekb.egtandfonline.com Future research will likely focus on developing more atom-economical and environmentally friendly methods to produce 2-benzyl-3-chloroquinoxaline and its analogues.

Current and Emerging Sustainable Methodologies:

Catalytic Processes: The use of earth-abundant metal catalysts, such as manganese, is a promising sustainable approach for quinoxaline synthesis. acs.org Research into manganese(I)-catalyzed acceptorless dehydrogenative coupling reactions demonstrates an efficient and atom-economical route. acs.org

Green Catalysts: L-arabinose has been introduced as a novel, eco-friendly catalyst for quinoxaline synthesis, highlighting the potential of biodegradable and readily available catalysts. tandfonline.com Other green catalysts like citric acid and reusable solid acid catalysts (e.g., sulfonated rice husk ash) are also being explored. tandfonline.com

Solvent-Free and Alternative Solvents: To minimize waste and environmental impact, methods using solvent-free conditions or eco-friendly solvents like PEG-400 and water are gaining traction. ripublication.comekb.egnih.gov Microwave-assisted synthesis is another technique being investigated to improve yields and reduce reaction times. udayton.edu

One-Pot Syntheses: One-pot approaches, which combine multiple reaction steps without isolating intermediates, improve efficiency and reduce waste. nih.gov For instance, a silica (B1680970) gel-catalyzed one-pot method for producing chlorinated quinoxalines has shown a 92% yield.

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Manganese(I)-Catalyzed Dehydrogenative Coupling | Uses an earth-abundant metal catalyst. | Atom-economical, sustainable. | acs.org |

| L-arabinose Catalysis | Utilizes a novel, eco-friendly catalyst. | Green, sustainable, high-purity products. | tandfonline.com |

| PEG-400 as Green Solvent | Catalyst-free reaction at room temperature. | Eco-friendly, rapid, high yield. | ripublication.com |

| Silica Gel-Catalyzed One-Pot Synthesis | Combines cyclization and chlorination in a single step. | Cost-efficient, avoids corrosive acids. | |

| Microwave-Assisted Synthesis | Alternative heating method for thermal reactions. | Potentially higher yields and shorter reaction times. | udayton.edu |

Exploration of Undiscovered Pharmacological Targets and Mechanisms

While quinoxaline derivatives are known for their anticancer and antimicrobial activities, the full pharmacological potential of this compound remains to be unlocked. dntb.gov.ua Future research should aim to identify and validate novel molecular targets and elucidate the underlying mechanisms of action.

Potential Areas of Exploration:

Enzyme Inhibition: The compound could bind to and inhibit various enzymes crucial for disease pathways.

Receptor Modulation: It may act as an agonist or antagonist for specific cellular receptors, thereby altering signaling pathways.

DNA Intercalation: The planar quinoxaline ring suggests the possibility of intercalation into DNA, which could disrupt replication and transcription processes. researchgate.net

Kinase Inhibition: Many quinoxaline derivatives are known to be inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer. mdpi.comacs.org

The mechanism of action for this compound likely involves interactions with multiple molecular targets. Identifying these targets through techniques like affinity chromatography, proteomics, and genetic screening will be crucial for understanding its full therapeutic potential.

Development of Multi-Targeted Therapeutic Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapies that can modulate multiple targets simultaneously. nih.govtandfonline.comnih.gov The this compound scaffold is an excellent starting point for designing such multi-targeted agents.

Molecular hybridization, which combines the pharmacophoric features of different bioactive molecules, is a powerful strategy for developing multi-target drugs. tandfonline.com By strategically modifying the 2-benzyl and 3-chloro positions of the quinoxaline core, it is possible to create hybrid compounds with a tailored polypharmacological profile. For example, quinoxaline hybrids have been designed to inhibit multiple targets in diabetes and Alzheimer's disease. nih.govnih.gov The design of new quinoxaline-based compounds with amide, urea, thiourea, and sulphonamide moieties is a promising strategy for developing agents with anti-proliferative and apoptotic-inducing activities. mdpi.com

Advanced Computational Design for Targeted Synthesis and Biological Activity

Computational tools are becoming indispensable in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity. nih.govresearchgate.net For this compound, computational approaches can accelerate the discovery of new derivatives with enhanced potency and selectivity.

Key Computational Techniques:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can identify the key structural features of quinoxaline derivatives that are responsible for their biological activity. nih.govnih.govabjournals.org These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govdergipark.org.trnih.gov It can be used to understand the binding mode of this compound with its targets and to design derivatives with improved binding affinity.

Pharmacophore Mapping and Molecular Dynamics (MD) Simulations: These methods help to identify the essential three-dimensional arrangement of functional groups required for biological activity and to study the stability of the ligand-receptor complex over time. tandfonline.com

| Computational Method | Application | Potential Outcome | References |

|---|---|---|---|

| 2D-QSAR | Develop quantitative models relating chemical structure to biological activity. | Predict the anticancer activity of new quinoxaline derivatives. | nih.gov |

| 3D-QSAR | Analyze the steric and electrostatic fields of molecules to explain activity. | Guide the design of derivatives with improved antitubercular activity. | nih.gov |

| Molecular Docking | Simulate the interaction between a ligand and a protein target. | Identify potential binding modes and design more potent inhibitors. | nih.govdergipark.org.trnih.gov |

| Pharmacophore Mapping | Identify the essential 3D features for biological activity. | Generate templates for designing novel and effective inhibitors. | tandfonline.com |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of ligand-protein complexes. | Assess the stability of the designed inhibitors in the binding pocket. | tandfonline.com |

Integration with Nanotechnology for Advanced Drug Delivery Systems

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility and lack of specificity. acs.orgnih.gov Encapsulating this compound or its derivatives into nanocarriers could enhance their therapeutic efficacy and reduce side effects. nih.govnih.gov

Promising Nanocarrier Systems:

Liposomes: These are versatile nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, and their surface can be modified for targeted delivery. nih.govnih.gov

Polymeric Nanoparticles: These systems can protect drugs from degradation and allow for controlled release. nih.govmdpi.com Quinoxaline-based semiconducting polymers have been developed for photothermal therapy. nih.gov

Nano-prodrugs: Quinoxaline-based nano-prodrugs can be designed to be activated by specific stimuli, such as light, allowing for temporal and spatial control of drug release. nih.gov

Pyrazino[2,3-g]quinoxaline-Based Nanoparticles: These have been developed as near-infrared phototheranostic agents for imaging-guided photothermal therapy. acs.orgacs.org

The integration of nanotechnology with quinoxaline-based compounds holds immense promise for developing next-generation cancer therapies and treatments for other diseases. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzyl-3-chloroquinoxaline, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2,6-dichloroquinoxaline with benzylamine derivatives under controlled conditions (e.g., DMF solvent at 100°C for 4–5 hours) can yield this compound. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical to isolate the product . Optimization parameters include temperature, stoichiometry, and catalyst selection (e.g., phase-transfer catalysts for improved yields).

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy (¹H/¹³C) to verify benzyl and chloroquinoxaline moieties.

- Mass spectrometry (MS) for molecular ion validation.

- Single-crystal X-ray diffraction to resolve bond lengths/angles and confirm regiochemistry, as demonstrated in related quinoxaline derivatives .

- Melting point analysis (e.g., mp 244–245°C for structurally similar compounds) to assess purity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.